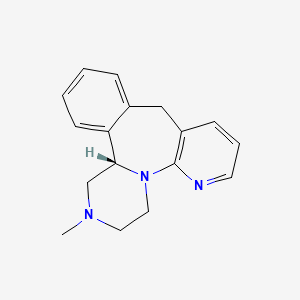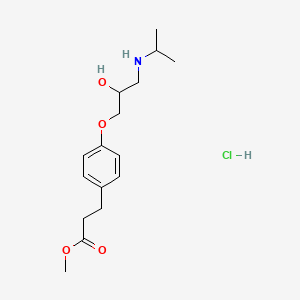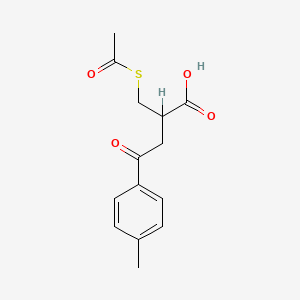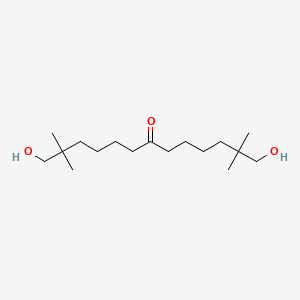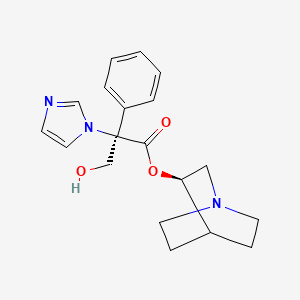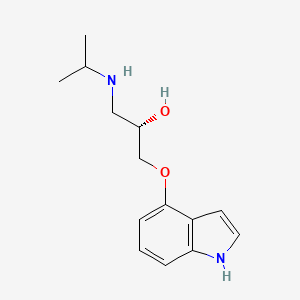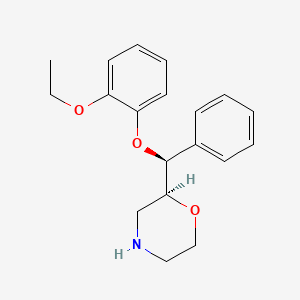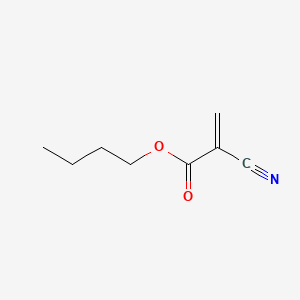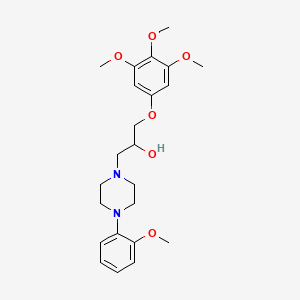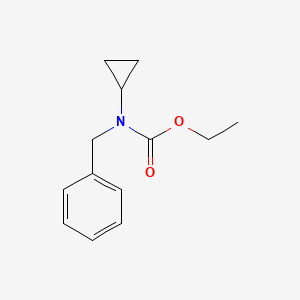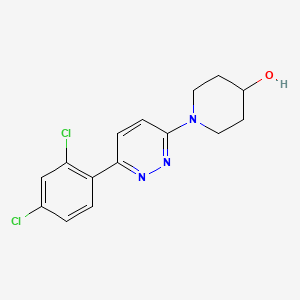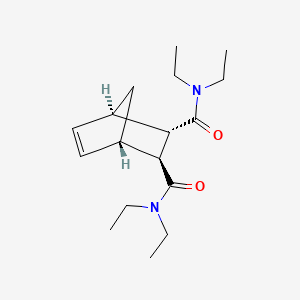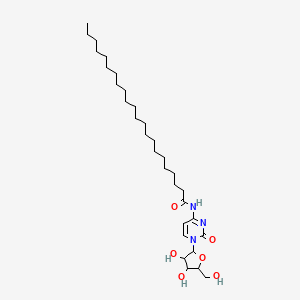
エノシタビン
概要
説明
エノシタビンは、国際一般名 (INN) で知られており、サンラビンという商品名で販売されているヌクレオシド類似体であり、主に化学療法で使用されています。特に急性骨髄性白血病の治療に有効です。 エノシタビンはシタラビンの誘導体であり、DNAポリメラーゼを阻害することでDNA複製と細胞分裂を阻止します .
科学的研究の応用
エノシタビンは、さまざまな科学研究に利用されています。
化学: ヌクレオシド類似体とその化学的挙動を研究するためのモデル化合物として使用されます。
生物学: 特にDNA複製と修復における細胞プロセスへの影響について調査されています。
医学: 主に急性骨髄性白血病の治療に使用されます。また、他の種類の癌やウイルス感染症での可能性のある使用についても研究されています。
作用機序
エノシタビンは、DNAの構成要素である天然のヌクレオシドを模倣することで効果を発揮します。投与されると、エノシタビンは細胞に取り込まれてリン酸化され、活性なトリリン酸型になります。この活性型は、複製中にDNA鎖に組み込まれて、鎖の終結とDNA合成の阻害をもたらします。 これは最終的に細胞分裂を阻害し、癌細胞などの急速に分裂する細胞でアポトーシスを誘導します .
類似の化合物:
シタラビン: 作用機序は似ていますが、薬物動態が異なるヌクレオシド類似体です。
デシタビン: 骨髄異形成症候群と急性骨髄性白血病の治療に使用される別のヌクレオシド類似体です。
ゲムシタビン: 膵臓癌、肺癌、乳癌など、さまざまな癌の治療に使用されます。
エノシタビンの独自性: エノシタビンは、長鎖脂肪酸修飾によってユニークであり、その安定性を高め、他のヌクレオシド類似体と比較してより長期間作用することを可能にします。 この修飾はまた、多くのヌクレオシド類似体を不活性化する一般的な代謝経路である脱アミノ化の速度を低下させます .
エノシタビンのユニークな特性と急性骨髄性白血病の治療における有効性は、臨床的および研究的設定における貴重な化合物となっています。
生化学分析
Biochemical Properties
Enocitabine plays a crucial role in biochemical reactions by inhibiting DNA synthesis. It is metabolized to cytarabine, which is then phosphorylated to its active triphosphate form, cytarabine triphosphate (Ara-CTP). Ara-CTP competes with deoxycytidine triphosphate for incorporation into DNA, leading to chain termination and inhibition of DNA polymerase . Enocitabine interacts with various enzymes, including deoxycytidine kinase, which phosphorylates cytarabine, and cytidine deaminase, which deaminates cytarabine to its inactive form .
Cellular Effects
Enocitabine exerts significant effects on various cell types, particularly rapidly dividing cancer cells. It influences cell function by incorporating into DNA and inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis . Enocitabine affects cell signaling pathways by disrupting the normal function of DNA polymerase and other enzymes involved in DNA replication . It also impacts gene expression by causing DNA damage and triggering cellular stress responses .
Molecular Mechanism
The molecular mechanism of Enocitabine involves its conversion to cytarabine, which is then phosphorylated to Ara-CTP. Ara-CTP inhibits DNA polymerase by competing with deoxycytidine triphosphate for incorporation into DNA . This results in chain termination and inhibition of DNA synthesis. Enocitabine also inhibits ribonucleotide reductase, reducing the pool of deoxyribonucleotides available for DNA synthesis . Additionally, Enocitabine induces DNA damage and activates cellular stress responses, leading to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Enocitabine change over time due to its stability and degradation. Enocitabine is relatively stable in aqueous solutions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to Enocitabine in vitro and in vivo studies has shown that it can cause sustained DNA damage and apoptosis in cancer cells . The temporal effects of Enocitabine are influenced by its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .
Dosage Effects in Animal Models
The effects of Enocitabine vary with different dosages in animal models. At low doses, Enocitabine effectively inhibits tumor growth with minimal toxicity . At high doses, Enocitabine can cause significant toxic effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in a proportional increase in efficacy but rather increases toxicity .
Metabolic Pathways
Enocitabine is involved in several metabolic pathways, primarily its conversion to cytarabine and subsequent phosphorylation to Ara-CTP . Enocitabine is resistant to deamination by cytidine deaminase, which enhances its stability and prolongs its activity . The metabolic pathways of Enocitabine also involve interactions with enzymes such as deoxycytidine kinase and ribonucleotide reductase . These interactions affect metabolic flux and metabolite levels, influencing the overall efficacy of Enocitabine .
Transport and Distribution
Enocitabine is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and is distributed to different tissues based on blood perfusion and tissue binding . Enocitabine’s lipophilic nature allows it to cross cell membranes more easily, enhancing its cellular uptake and distribution . The transport and distribution of Enocitabine are also influenced by its interactions with binding proteins and transporters .
Subcellular Localization
Enocitabine’s subcellular localization is primarily within the nucleus, where it exerts its effects on DNA synthesis . Enocitabine is incorporated into DNA, leading to chain termination and inhibition of DNA polymerase . The subcellular localization of Enocitabine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function in inhibiting DNA synthesis and inducing apoptosis .
準備方法
合成経路と反応条件: エノシタビンは、シタラビンを修飾する多段階プロセスによって合成されます反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、目的の生成物が高純度で得られるようにします .
工業生産方法: エノシタビンの工業生産は、実験室での合成と同様のステップを使用しますが、効率と収率が向上した大規模な合成が伴います。 これには、連続フローリアクター、自動精製システム、および厳しい品質管理対策の使用が含まれ、最終製品の一貫性と安全性を確保します .
化学反応の分析
反応の種類: エノシタビンは、次のものを含むいくつかのタイプの化学反応を起こします。
酸化: エノシタビンは、さまざまな代謝産物を形成するために酸化される可能性があります。
還元: 還元反応は、エノシタビンの官能基を修飾し、その活性を変化させる可能性があります。
置換: エノシタビンは、特に窒素原子と酸素原子で求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬は、置換反応で一般的に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな代謝産物とエノシタビンの誘導体が含まれ、それらは異なる薬理学的特性を持つ可能性があります .
類似化合物との比較
Cytarabine: A nucleoside analog with a similar mechanism of action but different pharmacokinetic properties.
Decitabine: Another nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Gemcitabine: Used in the treatment of various cancers, including pancreatic, lung, and breast cancer.
Uniqueness of Enocitabine: Enocitabine is unique due to its long-chain fatty acid modification, which enhances its stability and allows for a more prolonged action compared to other nucleoside analogs. This modification also reduces the rate of deamination, a common metabolic pathway that inactivates many nucleoside analogs .
Enocitabine’s unique properties and its effectiveness in treating acute myeloid leukemia make it a valuable compound in both clinical and research settings.
特性
IUPAC Name |
N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(36)32-26-22-23-34(31(39)33-26)30-29(38)28(37)25(24-35)40-30/h22-23,25,28-30,35,37-38H,2-21,24H2,1H3,(H,32,33,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMRUMKYXPVKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860686 | |
| Record name | 4-(Docosanoylamino)-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55726-47-1 | |
| Record name | enocitabine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


